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Profile of Cemadotin

Cemadotin is a novel antimitotic peptide derived from the marine compound Dolastatin 15 [1]. It functions

as a microtubule destabilizing agent by binding at or near the vinca alkaloid site on tubulin, inhibiting

microtubule dynamics and leading to mitotic arrest and apoptosis in cells [1].

The table below summarizes key information on its clinical profile from phase I trials:

Aspect Details

Mechanism of Action Microtubule destabilizer; "vinca domain" binder [1].

Clinical Trial Phase Phase I (development discontinued) [1] [2].

Administration Intravenous infusion (e.g., 24-hour continuous infusion) [2].

Dose-Limiting Toxicity
(DLT)

Hypertension, sometimes associated with cardiac ischemia [2].

Other Notable Toxicities Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2].
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Aspect Details

Efficacy (Phase I) No partial or complete responses observed; minor tumor regressions
noted in some patients [2].

Recommended Phase II
Dose

15.0 mg/m² (for 24-hour infusion schedule) [2].

Comparison with Other Antimitotics

The following table places Cemadotin in context with other classes of microtubule-targeting agents. Note

that efficacy and toxicity data are not from direct comparisons but from the profiles of each individual drug.

Drug Name Class / Origin
Molecular
Target

Key Clinical Toxicity
Clinical Status &
Key Efficacy

Cemadotin Synthetic peptide

(Marine-derived)

Vinca domain

on β-tubulin [1]

Hypertension, cardiac

events [2]

Phase I (failed);

minor regressions [2].

Tasidotin Synthetic

cemadotin
derivative [1]

Vinca domain

on β-tubulin [1]

Lower toxicity vs.

Cemadotin [1]

Phase II/III; limited

success in solid
tumors [1].

Vincristine Vinca alkaloid
(Plant)

Vinca domain
on β-tubulin [1]

Neurotoxicity [1] Approved; curative in
leukemias,

lymphomas [1].

Vinorelbine Vinca alkaloid

(Semi-synthetic)

Vinca domain

on β-tubulin [1]

Neutropenia [1] Approved; non-small

cell lung cancer,
breast cancer [1].

Eribulin
(E7389)

Synthetic
Halichondrin B

(Marine sponge)

Vinca domain
(allosteric) [1]

Not specified in
sources

Approved; metastatic
breast cancer,

sarcomas [1].

Paclitaxel Taxane (Plant) Microtubule

stabilizer [1]

Neutropenia,

neuropathy [1]

Approved; breast,

ovarian, lung cancers
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Drug Name Class / Origin
Molecular
Target

Key Clinical Toxicity
Clinical Status &
Key Efficacy

[1].

Ixabepilone Epothilone

(Bacteria)

Microtubule

stabilizer [1]

Neuropathy,

myelosuppression [1]

Approved; breast

cancer [1].

Mechanism of Action and Experimental Pathways

Microtubule-targeting agents primarily work by disrupting the dynamic instability of microtubules, which is

crucial for cell division (mitosis). They are generally classified as stabilizers or destabilizers [1].

The diagram below illustrates the cellular mechanism of Cemadotin and related drugs.

Research Implications and Conclusion

The development of Cemadotin highlights several key challenges in oncology drug development:

Structural Optimization: The severe cardiovascular toxicity of Cemadotin prompted the creation of

derivatives like Tasidotin, which showed a more manageable toxicity profile, demonstrating how
chemical modification can improve drug candidacy [1].

Marine Drug Discovery: Cemadotin's origin from Dolastatin 10 underscores the ocean as a source
of potent anticancer leads, though translating this potency into safe, effective drugs remains complex

[3] [1].
Clinical Hurdles: Cemadotin's progression was halted due to a lack of significant efficacy and dose-

limiting hypertension with cardiac complications [2]. This outcome is common for many promising
preclinical compounds, emphasizing the critical role of phase I trials in assessing clinical viability.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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